Chloro(3-phenylbut-3-en-1-yl)mercury
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Overview
Description
Chloro(3-phenylbut-3-en-1-yl)mercury is an organomercury compound with the molecular formula C10H11ClHg. This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 3-phenylbut-3-en-1-yl group. Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-phenylbut-3-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 3-phenylbut-3-en-1-yl chloride in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
HgCl2+C6H5CH2CH=CH2Cl→C6H5CH2CH=CH2HgCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-phenylbut-3-en-1-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Scientific Research Applications
Chloro(3-phenylbut-3-en-1-yl)mercury has several scientific research applications:
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of organomercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(3-phenylbut-3-en-1-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. The pathways involved include:
Covalent Bond Formation: The mercury atom forms covalent bonds with sulfur, nitrogen, and oxygen atoms in biomolecules.
Disruption of Biological Processes: The binding of mercury to biomolecules can disrupt enzymatic activities and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Employed as a fungicide and antiseptic.
Uniqueness
Chloro(3-phenylbut-3-en-1-yl)mercury is unique due to its specific structural features, which confer distinct reactivity and applications compared to other organomercury compounds
Properties
CAS No. |
61704-78-7 |
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Molecular Formula |
C10H11ClHg |
Molecular Weight |
367.24 g/mol |
IUPAC Name |
chloro(3-phenylbut-3-enyl)mercury |
InChI |
InChI=1S/C10H11.ClH.Hg/c1-3-9(2)10-7-5-4-6-8-10;;/h4-8H,1-3H2;1H;/q;;+1/p-1 |
InChI Key |
HRJWNBIGHSKHQL-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CC[Hg]Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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